

Spectroscopic Profile of 3-Bromoazepan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromoazepan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Bromoazepan-2-one**, a halogenated lactam of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromoazepan-2-one**. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
N-H	6.0 - 7.5	Broad Singlet	Chemical shift is dependent on solvent and concentration.
CH-Br	4.0 - 4.5	Doublet of Doublets	Deshielded by the adjacent bromine and carbonyl group.
CH ₂ (adjacent to N)	3.0 - 3.5	Multiplet	Protons are diastereotopic and will show complex splitting.
CH ₂ (aliphatic)	1.5 - 2.5	Multiplets	Overlapping signals from the remaining three methylene groups in the ring.

Table 2: Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=O	170 - 180	Typical chemical shift for a lactam carbonyl carbon.
C-Br	50 - 60	Carbon directly attached to the electronegative bromine atom.
C (adjacent to N)	40 - 50	Carbon adjacent to the nitrogen atom.
C (aliphatic)	20 - 40	Remaining methylene carbons in the azepane ring.

Table 3: Predicted IR Spectroscopy Data

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity	Notes
N-H Stretch	3200 - 3400	Strong, Broad	Characteristic of a secondary amide.
C-H Stretch	2850 - 3000	Medium to Strong	Aliphatic C-H bonds.
C=O Stretch (Amide I)	1640 - 1680	Strong	Carbonyl stretching vibration of the lactam.
N-H Bend (Amide II)	1510 - 1570	Medium	Bending vibration of the N-H bond.
C-N Stretch	1200 - 1300	Medium	Stretching vibration of the carbon-nitrogen bond.
C-Br Stretch	500 - 650	Medium to Strong	Carbon-bromine bond vibration. ^[1]

Table 4: Predicted Mass Spectrometry Data

Fragment	Predicted m/z	Notes
$[\text{M}]^+$	191/193	Molecular ion peak, showing the characteristic M and M+2 isotopic pattern for bromine in an approximate 1:1 ratio. ^[2]
$[\text{M-Br}]^+$	112	Loss of the bromine atom.
$[\text{M-CO}]^+$	163/165	Loss of carbon monoxide from the molecular ion.
$[\text{M-C}_2\text{H}_4]^+$	163/165	Loss of ethene via retro-Diels-Alder type fragmentation.
$[\text{C}_4\text{H}_5\text{O}]^+$	69	Common fragment from the cleavage of the lactam ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **3-Bromoazepan-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the chemical structure of **3-Bromoazepan-2-one**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Bromoazepan-2-one**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Chloroform-d is a common choice for many organic molecules.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition:

- Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
- Perform locking and shimming procedures to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional ^1H NMR spectrum using a single-pulse experiment.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.

^{13}C NMR Acquisition:

- Following ^1H NMR, switch the spectrometer to the ^{13}C channel.
- Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for each unique carbon atom.
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Bromoazepan-2-one**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid **3-Bromoazepan-2-one** sample onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Bromoazepan-2-one**.

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation and Analysis:

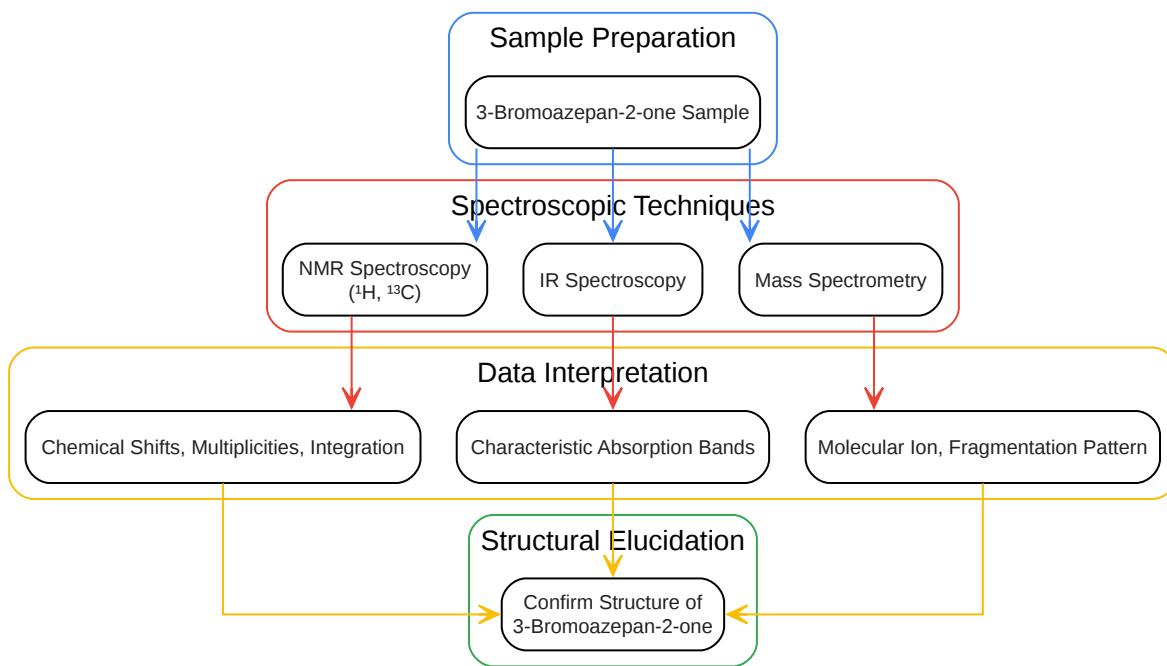
- For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube and introduced into the ion source.
- For analysis coupled with Gas Chromatography (GC-MS), dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the compound before it enters the mass spectrometer.
- In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Bromoazepan-2-one**.

Workflow for Spectroscopic Analysis of 3-Bromoazepan-2-one

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References

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